5-Fluoro-3-methyl-2-methoxy-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-methoxy-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of nitrobenzene, characterized by the presence of a fluorine atom, a methyl group, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene typically involves a multi-step process:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution, often using a fluorinating agent such as fluorine gas or a fluorine-containing compound.
Methylation: The methyl group is added through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-methoxy-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water solvent, elevated temperature.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed
Reduction: 5-Amino-3-methyl-2-methoxy-nitrobenzene.
Substitution: 5-Hydroxy-3-methyl-2-methoxy-nitrobenzene.
Oxidation: 5-Fluoro-3-carboxy-2-methoxy-nitrobenzene.
Scientific Research Applications
5-Fluoro-3-methyl-2-methoxy-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxy-3-nitrobenzoate: Similar structure but with a carboxylate group instead of a methyl group.
5-Fluoro-2-methoxy-3-nitrobenzene: Lacks the methyl group present in 5-Fluoro-3-methyl-2-methoxy-nitrobenzene.
5-Fluoro-3-methyl-2-nitrobenzoate: Similar structure but with a carboxylate group instead of a methoxy group.
Uniqueness
This compound is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-fluoro-2-methoxy-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQDMFELWLWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.